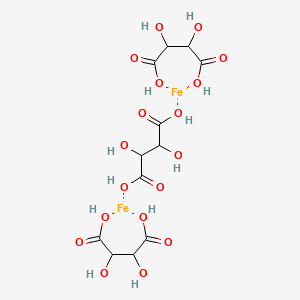
Eisentartrat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Eisentartrat is synthesized through the isomerization of L-tartrate followed by the addition of iron (III) chloride . The resulting dark green solution is highly soluble in water and has a mass fraction of approximately 35% . The pH of this solution ranges from 3.5 to 3.9 . Industrial production methods involve the same synthetic route, ensuring the compound’s consistency and quality for use as a food additive .
化学反应分析
Eisentartrat undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, iron (III) in this compound can be reduced to iron (II), while the tartrate component may undergo oxidation.
Reduction: Reducing agents can convert iron (III) to iron (II), often accompanied by the oxidation of the tartrate component.
Substitution: The tartrate ligand in this compound can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include stannous chloride for reduction and various oxidizing agents for oxidation . Major products formed from these reactions include iron (II) compounds and oxidized tartrate derivatives .
科学研究应用
Eisentartrat has several scientific research applications:
作用机制
The mechanism of action of Eisentartrat involves its ability to act as a source of iron (III) ions. These ions can participate in various biochemical and chemical processes, including redox reactions and complex formation with other molecules . The tartrate component helps stabilize the iron (III) ions, making them more soluble and bioavailable .
相似化合物的比较
Eisentartrat can be compared with other iron (III) complexes, such as iron (III) citrate and iron (III) tartrate . While all these compounds serve as sources of iron (III) ions, this compound is unique in its specific application as a food additive to improve the flow properties of table salt . Iron (III) citrate, on the other hand, is commonly used in the synthesis of iron oxide nanoparticles and in battery manufacturing . Iron (III) tartrate is used in similar applications but differs in its specific ligand structure and solubility properties .
Similar Compounds
- Iron (III) citrate
- Iron (III) tartrate
- Iron (III) chloride
These compounds share similarities in their iron (III) content and their ability to participate in redox reactions and complex formation .
属性
分子式 |
C12H18Fe2O18 |
|---|---|
分子量 |
561.95 g/mol |
IUPAC 名称 |
2,3-dihydroxybutanedioic acid;iron |
InChI |
InChI=1S/3C4H6O6.2Fe/c3*5-1(3(7)8)2(6)4(9)10;;/h3*1-2,5-6H,(H,7,8)(H,9,10);; |
InChI 键 |
MJRBDPMHWPWEHG-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O.[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




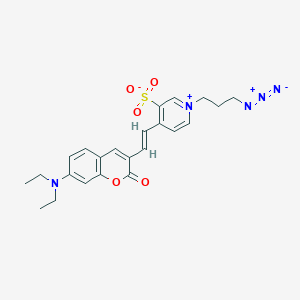
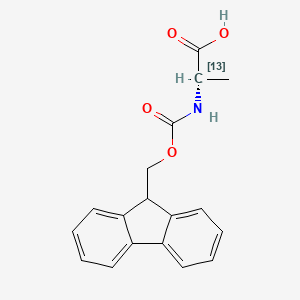
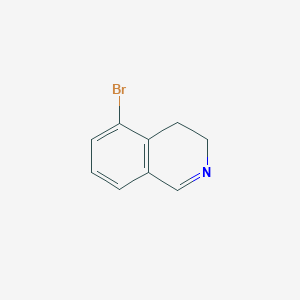
![2-[(E)-{2-[(1H-benzimidazol-2-ylsulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12056533.png)

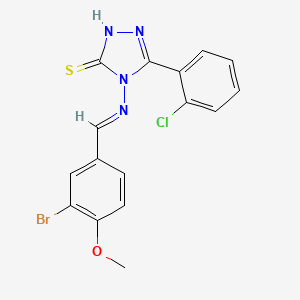

![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
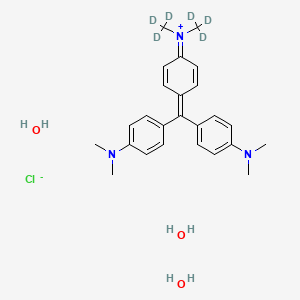
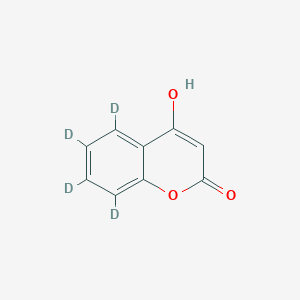

![3-(4-Methoxyphenyl)-2-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B12056576.png)
